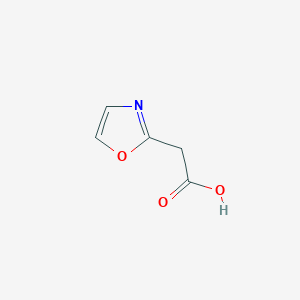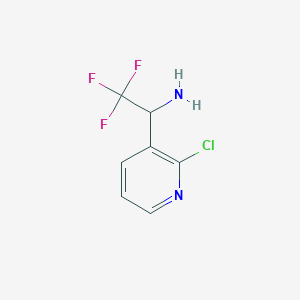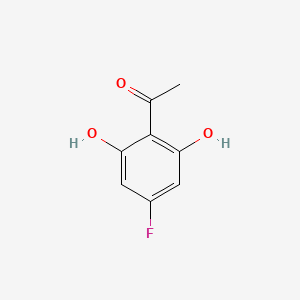
5-benzyloxy-1-benzenesulfonyl-3-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole is a complex organic compound that features a benzenesulfonyl group, a benzyloxy group, and an iodine atom attached to an indole core
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonation of the indole using benzenesulfonyl chloride in the presence of a base.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Iodination: The final step involves the iodination of the indole ring, which can be carried out using iodine or other iodinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl and benzyloxy groups can enhance binding affinity and specificity, while the iodine atom may participate in halogen bonding or other interactions.
Comparison with Similar Compounds
Similar compounds to 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole include:
1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole: This compound differs in the position of the benzyloxy group, which can affect its reactivity and binding properties.
1-(Benzenesulfonyl)-5-(benzyloxy)-3-bromo-1H-indole: The bromine atom in place of iodine can lead to different reactivity and interaction profiles.
1-(Benzenesulfonyl)-5-(benzyloxy)-3-chloro-1H-indole: Similar to the bromo analog, the chlorine atom can influence the compound’s chemical behavior.
The uniqueness of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole lies in the combination of its functional groups and the presence of iodine, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16INO3S |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-phenylmethoxyindole |
InChI |
InChI=1S/C21H16INO3S/c22-20-14-23(27(24,25)18-9-5-2-6-10-18)21-12-11-17(13-19(20)21)26-15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI Key |
GIVKODZVGGDMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)




![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)





